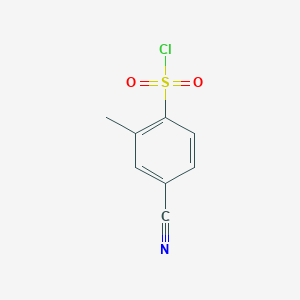

4-Cyano-2-methylbenzenesulfonyl chloride

Descripción general

Descripción

4-Cyano-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 g/mol . It is used in a variety of scientific experiments and industries.

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO2S/c1-6-4-7 (5-10)2-3-8 (6)13 (9,11)12/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

1. Reactivity in Quinonoid-Bridged Dinuclear Complexes

In a study of quinonoid-bridged dinuclear complexes, the ligand 2,5-bis[2-(methylthio)anilino]-1,4-benzoquinone was used to synthesize a complex involving chloride ligands. This research provided insights into the reactivity and coordination modes of such complexes, highlighting the significance of sulfonyl chloride derivatives in organometallic chemistry (Sommer et al., 2013).

2. Activation of Hydroxyl Groups of Polymeric Carriers

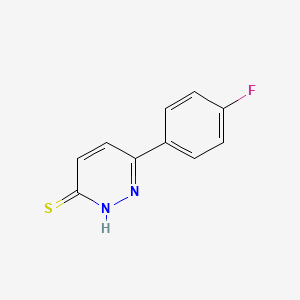

4-Fluorobenzenesulfonyl chloride (fosyl chloride), a compound with structural similarities to 4-cyano-2-methylbenzenesulfonyl chloride, was found to be an effective agent for covalent attachment of biologicals to solid supports. The study revealed that such sulfonyl chloride derivatives could activate hydroxyl groups at ambient temperatures, leading to potential therapeutic applications (Chang et al., 1992).

3. Vibrational Spectroscopic and Computational Studies

The vibrational spectroscopic properties of 4-Cyano-2-methoxybenzenesulfonyl Chloride were investigated, showing its significance in the field of spectroscopy and theoretical chemistry. The study provided insights into molecular geometry, energy gaps, and non-linear optical activity, indicating the utility of such compounds in various scientific applications (Nagarajan & Krishnakumar, 2018).

4. Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides prepared from immobilized primary amines and related sulfonyl chlorides were key intermediates in chemical transformations. This review highlighted the diverse applications of such compounds in synthesizing various privileged scaffolds, demonstrating their versatility in synthetic chemistry (Fülöpová & Soural, 2015).

5. Catalysis of Hydrolysis of Sulfonyl Chlorides

A study on the hydrolysis of various sulfonyl chlorides, including 2-methylbenzenesulfonyl chloride, highlighted the influence of substrate structure on reaction rates and pathways. This research sheds light on the catalytic properties of sulfonyl chlorides and their potential applications in chemical synthesis and catalysis (Ivanov et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

Sulfonyl chloride compounds are generally known to react with compounds containing reactive n-h and o-h bonds .

Mode of Action

4-Cyano-2-methylbenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can react with nucleophiles such as amines and alcohols. The chloride ion is a good leaving group, which makes this compound highly reactive . The cyano group (-CN) and the methyl group (-CH3) on the benzene ring may influence the reactivity and selectivity of the compound.

Biochemical Pathways

It’s known that sulfonyl chlorides can be used to synthesize sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . These products can have various biological activities and can participate in numerous biochemical pathways.

Result of Action

The products of its reactions with amines and alcohols, namely sulfonamides and sulfonate esters, can have various biological activities depending on their specific structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water can lead to hydrolysis of the compound . Moreover, the compound is sensitive to moisture , indicating that it should be stored in a dry environment. The temperature can also affect the rate of its reactions .

Propiedades

IUPAC Name |

4-cyano-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-4-7(5-10)2-3-8(6)13(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUSOMHSAVNNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)

![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)